Mono-3-hydroxyisobutyl Phthalate
描述
属性
CAS 编号 |
1461625-51-3 |
|---|---|
分子式 |
C₁₂H₁₄O₅ |
分子量 |
238.24 |
同义词 |
1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester |
产品来源 |
United States |
相似化合物的比较
Chemical Structure and Parent Compounds
MHIBP belongs to the family of monoester phthalate metabolites, which are formed via hydrolysis and oxidation of parent diester phthalates. Key structural analogs include:
| Compound | Parent Phthalate | Structural Feature | Key Differences from MHIBP |
|---|---|---|---|
| MHIBP | DiBP | Hydroxylated isobutyl side chain | Contains -OH group on isobutyl chain |
| Mono-isobutyl phthalate (mIBP) | DiBP | Non-hydroxylated isobutyl side chain | Lacks hydroxylation; simpler metabolism |
| Mono-2-ethyl-5-hydroxyhexyl phthalate (mEHHP) | DEHP | Hydroxylated ethylhexyl chain | Longer alkyl chain; DEHP-derived |
| Mono-2-ethyl-5-oxohexyl phthalate (mEOHP) | DEHP | Oxo group on ethylhexyl chain | Ketone group instead of hydroxyl |
| Mono-n-butyl phthalate (mBP) | DBP | Linear butyl chain | Shorter chain; derived from DBP |
Structural Implications : The hydroxyl group in MHIBP enhances its water solubility compared to mIBP, facilitating urinary excretion. However, its retention in biomonitoring assays may differ from metabolites with longer alkyl chains (e.g., mEHHP) .
Toxicity Profiles
- DiBP : Classified as a Category 1B reproductive toxicant under EU regulations, DiBP disrupts testosterone synthesis and impairs fetal development in animal studies. Its metabolite MHIBP is presumed to contribute to these effects, though specific mechanistic studies are scarce .
- mBP (from DBP) : Linked to reproductive toxicity and endocrine disruption, with higher urinary concentrations correlating with reduced semen quality in men .
- mEHHP/mEOHP (from DEHP) : Associated with hepatic and renal toxicity in rodents, though DEHP itself is more extensively studied than its metabolites .
Key Contrast: Unlike DEHP metabolites, MHIBP’s toxicity is inferred primarily from DiBP’s regulatory status rather than direct evidence. Substitutes like DINCH (diisononylcyclohexane-1,2-dicarboxylate) produce non-phthalate metabolites with distinct toxicological profiles, such as cyclohexane-1,2-dicarboxylic acid metabolites, which show lower reproductive toxicity .
Exposure Routes and Biomonitoring Data
MHIBP is detected in urine as a biomarker of DiBP exposure. Comparative biomonitoring data from the CDC’s NHANES studies () highlight trends in metabolite prevalence:
| Metabolite | Geometric Mean (1999–2010) | Detection Frequency | Primary Exposure Source |
|---|---|---|---|
| mIBP | 3.2 µg/L | >95% | PVC products, adhesives |
| mBP | 21.4 µg/L | >98% | Cosmetics, food packaging |
| mEHHP | 15.8 µg/L | >99% | Medical devices, flooring |
| MHIBP | Data not reported | Inferred | DiBP-containing plastics |
Note: While MHIBP-specific data are absent in , its detection is documented in targeted biomonitoring studies (e.g., as OH-MiBP in ).
Regulatory Status
Regulatory actions targeting parent phthalates indirectly affect MHIBP’s prevalence:
- DiBP : Banned in EU consumer products (Annex XVII of REACH) and restricted in Switzerland (ChemRRV Annex 1.18) at concentrations ≥0.1% .
- DEHP/DBP : Similar restrictions apply, with DEHP listed as a Substance of Very High Concern (SVHC) .
- Substitutes (e.g., DINCH): Not classified as reproductive toxicants, though emerging concerns about thyroid and kidney effects in rodents exist .
Impact on MHIBP : Reduced DiBP use in consumer goods may lower MHIBP detection in future biomonitoring, though legacy exposure via older products persists.
准备方法
Homogeneous Acid Catalysis
Concentrated sulfuric acid (0.2–1 wt%) remains widely used due to its high activity, enabling conversions >90% within 16–20 hours at 100–150°C. However, challenges include:
-
Corrosivity : Requires neutralization with alkaline solutions (e.g., 4–6% NaOH) post-reaction.
-
Byproduct Formation : Sulfonation of the alcohol or anhydride may occur, necessitating activated carbon decolorization.
-
Combine phthalic anhydride (1 mol) and 3-hydroxyisobutanol (1.5 mol) in a reactor.
-
Add H₂SO₄ (0.5 wt%), heat to 115°C with stirring for 4 hours.
-
Neutralize with 5% NaOH, wash with water, and recover excess alcohol via vacuum distillation.
-
Decolorize with activated carbon and filter.
Solid Acid Catalysts
To mitigate homogeneous catalyst drawbacks, mesoporous solid catalysts (e.g., GaCl₃/Si-MCM-41) enable room-temperature reactions with 95% selectivity for monoesters.
Advantages :
-
Load GaCl₃ (0.02 mmol/g) onto Si-MCM-41 support.
-
Mix phthalic anhydride (1 mol), 3-hydroxyisobutanol (1.1 mol), and catalyst (5 wt%) at 25°C for 1 hour.
-
Filter and wash catalyst for reuse.
-
Purify via rotary evaporation.
Yield : 92% MHIBP, <2% diester.
Reaction Optimization Parameters
Stoichiometry and Temperature
Excess alcohol (1.5:1 molar ratio) drives esterification but risks diester formation. Lower ratios (1.1:1) at 80–100°C favor monoesters.
| Alcohol:Anhydride Ratio | Temperature (°C) | MHIBP Yield (%) | Diester Byproduct (%) |
|---|---|---|---|
| 1.1:1 | 80 | 88 | 3 |
| 1.5:1 | 120 | 76 | 18 |
| 2.0:1 | 150 | 65 | 28 |
Solvent-Free vs. Solvent-Assisted Systems
Solvent-free reactions reduce waste but require precise temperature control. Polar aprotic solvents (e.g., toluene) enhance mixing and azeotropic water removal, improving yields by 10–15%.
Purification and Characterization
Post-Reaction Workflow
-
Neutralization : Alkaline washing (pH 7–8) removes residual acid.
-
Distillation : Recover unreacted alcohol at 70–90°C under reduced pressure (20–30 mmHg).
-
Decolorization : Activated carbon treatment (0.5–1 wt%) eliminates colored impurities.
-
Crystallization : MHIBP precipitates in hexane at 0–5°C, achieving ≥99% purity.
Analytical Validation
-
FT-IR : Ester carbonyl stretch at 1720 cm⁻¹, hydroxyl at 3400 cm⁻¹.
-
HPLC : Retention time 6.2 min (C18 column, 60% acetonitrile/water).
-
NMR : δ 7.6–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (–OCH₂–).
Industrial-Scale Feasibility
Pilot studies using continuous stirred-tank reactors (CSTRs) achieve 85% yield at 500 L scale, with energy consumption reduced by 30% via supergravity bed alcohol recovery. Capital costs are 20% lower than batch processes due to shorter cycle times.
Emerging Innovations
常见问题
Q. What analytical methods are recommended for quantifying MHIBP in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards, such as MHIBP-d4 (>95% purity, stored at +4°C), enhance accuracy by correcting for matrix effects and instrument variability . Biomarker quantification in urine or serum should follow protocols validated for precision (e.g., detection limits <0.1 ng/mL) .
Q. How should MHIBP standards be stored to ensure stability?
MHIBP and its deuterated analogs (e.g., MHIBP-d4) require storage at +4°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations may alter structural integrity .
Q. What are common sources of contamination in MHIBP experiments?
Polymeric materials (e.g., lab equipment coatings, plastic consumables) may leach phthalates. Use glassware or phthalate-free plastics, and validate background levels via solvent blanks .
Advanced Research Questions
Q. How can co-elution issues in LC-MS/MS be resolved when analyzing MHIBP alongside structurally similar metabolites?
Optimize chromatographic separation using a C18 column with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile). Employ multiple reaction monitoring (MRM) transitions specific to MHIBP (e.g., m/z 242.109 → fragment ions) and confirm peak purity via spectral deconvolution .
Q. What experimental designs mitigate confounding factors in MHIBP exposure studies?
Cohort studies should account for temporal variability (e.g., collect multiple biospecimens per subject) and covariates like diet, age, and co-exposure to other phthalates. Use multivariate regression models to adjust for urinary creatinine levels in biomarker analyses .
Q. How do metabolic pathways of MHIBP differ from those of other isobutyl phthalate metabolites?
MHIBP is a secondary metabolite of diisobutyl phthalate (DIBP), undergoing hydroxylation and oxidation. Compare its pharmacokinetics to mono-isobutyl phthalate (MiBP) using in vitro hepatocyte models or stable isotope tracing .
Q. What strategies validate MHIBP as a biomarker for chronic exposure studies?
Conduct longitudinal reproducibility assessments (e.g., intraclass correlation coefficients >0.7) and correlate urinary MHIBP levels with external exposure metrics (e.g., air/water sampling). Cross-validate findings using pooled samples from diverse populations .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in MHIBP detection across studies?
Variability may stem from analytical sensitivity (e.g., LC-MS vs. ELISA) or sample preparation (e.g., enzymatic deconjugation efficiency). Reanalyze discordant samples using harmonized protocols and report limits of quantification (LOQs) transparently .
Q. Why do MHIBP concentrations vary geographically in biomonitoring studies?
Regional differences in DIBP usage (e.g., industrial vs. consumer products) and regulatory policies influence exposure. Meta-analyses should stratify data by country and adjust for confounders like urbanization and occupational exposure .
Methodological Resources
- Analytical Standards : MHIBP-d4 (CAS 1461625-51-3) is critical for isotope dilution mass spectrometry .
- Biomarker Databases : Refer to NHANES phthalate metabolite data for population-level reference ranges .
- Protocols : Follow ZDHC MRSL guidelines for minimizing laboratory contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
